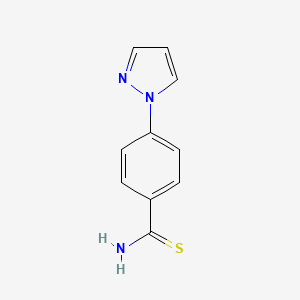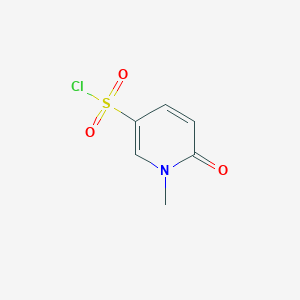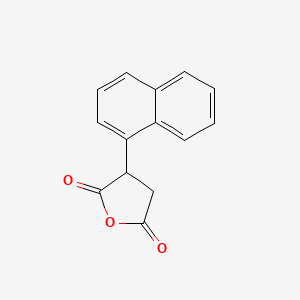
(R)-2-Amino-2-(2,3-dichlorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. The compound features an amino group and a dichlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and a suitable amine.
Reaction Conditions: The reaction conditions often involve reductive amination, where the aldehyde group of 2,3-dichlorobenzaldehyde reacts with the amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.
Industrial Production Methods: In an industrial setting, the production of (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms can also be used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group in (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL can undergo oxidation to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary amines.
Substitution Products: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL: The enantiomer of the compound, which may have different biological activities and properties.
2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL: The racemic mixture containing both (2R) and (2S) enantiomers.
2-AMINO-2-(2,4-DICHLOROPHENYL)ETHAN-1-OL: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness: (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL is unique due to its specific chiral configuration and substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C8H9Cl2NO |
|---|---|
Molekulargewicht |
206.07 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2,3-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI-Schlüssel |
YFBIEVYQASBCDN-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[C@H](CO)N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)



![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)









